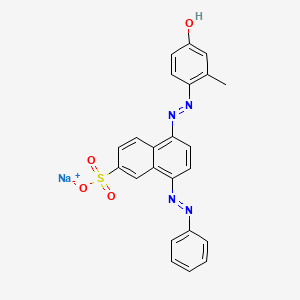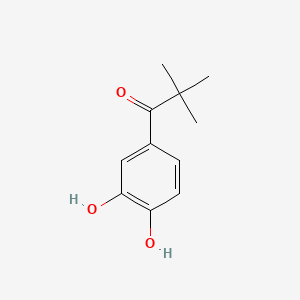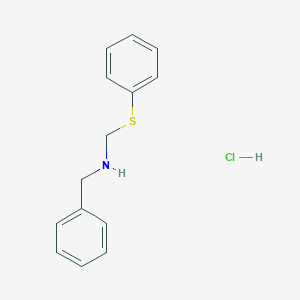
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine backbone, with a phenylsulfanylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride typically involves the reaction of phenylmethanamine with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反应分析
Types of Reactions
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Phenylamine: A primary amine with a phenyl group.
Phenylsulfanylmethane: A compound with a phenylsulfanylmethyl group but lacking the amine functionality.
Methanamine: A simple amine without the phenyl or phenylsulfanylmethyl groups.
Uniqueness
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride is unique due to the presence of both the phenyl and phenylsulfanylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler compounds.
属性
CAS 编号 |
65502-69-4 |
|---|---|
分子式 |
C14H16ClNS |
分子量 |
265.8 g/mol |
IUPAC 名称 |
1-phenyl-N-(phenylsulfanylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15NS.ClH/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H |
InChI 键 |
ACWLEAUVKNBRCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNCSC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


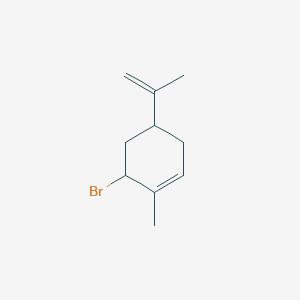
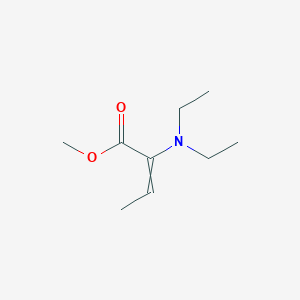
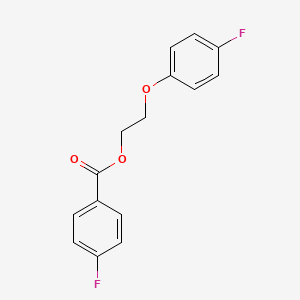
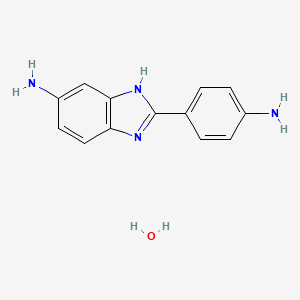
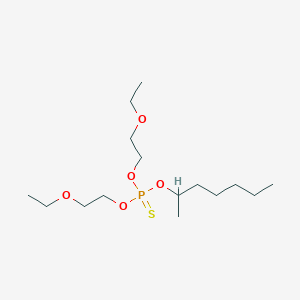
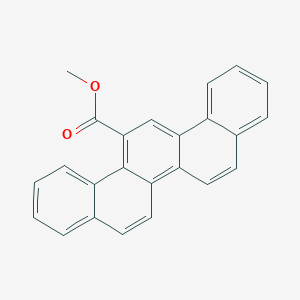
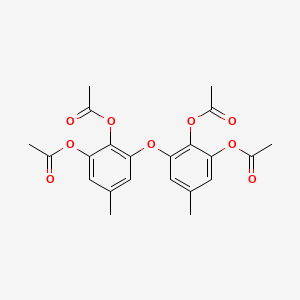
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
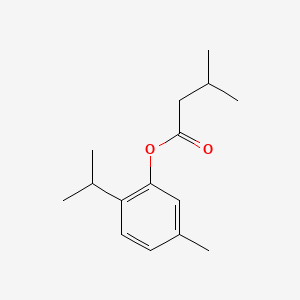
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
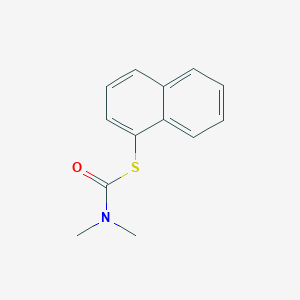
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
